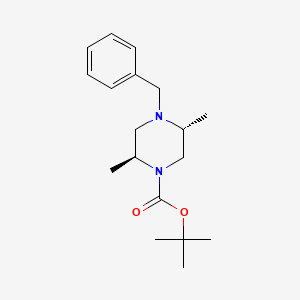

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1638744-26-9) is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its tert-butyl carbamate group and benzyl substituent enhance steric protection and modulate reactivity during multi-step syntheses. This compound has been employed in the development of hepatitis C virus (HCV) NS5A inhibitors, as demonstrated by Theravance, Inc., where it served as a key precursor in coupling reactions . Purity grades for commercial batches typically range from 95% to 98%, though production has been discontinued in recent years .

Properties

IUPAC Name |

tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYUMRCBPYFNT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136815 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-26-9 | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

The compound (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1638744-26-9) is a piperazine derivative notable for its complex structure and potential biological activities. This compound features a benzyl group, two methyl groups, and a tert-butyl ester functional group, which contribute to its pharmacological properties. The stereochemistry of the compound plays a crucial role in its interactions with biological targets.

The chemical formula of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is with a molecular weight of 304.43 g/mol. It is characterized as an off-white solid with a purity of approximately 96% .

Structural Features

| Property | Description |

|---|---|

| IUPAC Name | tert-butyl (2S,5R)-4-benzyl-2,5-dimethyl-1-piperazinecarboxylate |

| InChI Key | XKSYUMRCBPYFNT-CABCVRRESA-N |

| Physical Form | Off White Solid |

Antidepressant Activity

Research indicates that piperazine derivatives can act as serotonin receptor modulators. This suggests that (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester may exhibit antidepressant properties by influencing serotonin pathways.

Antimicrobial Properties

Similar compounds in the piperazine class have demonstrated antibacterial and antifungal activities. The presence of the benzyl group may enhance these properties, making this compound a candidate for further investigation in antimicrobial applications.

Central Nervous System (CNS) Activity

The compound may interact with various CNS receptors, potentially influencing neurotransmitter systems. This interaction is significant for developing treatments for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Small modifications in the structure can lead to significant changes in pharmacological effects. For instance, variations in substituents can alter receptor affinity and selectivity .

Study on Antidepressant Effects

A study evaluated the effects of various piperazine derivatives on serotonin receptors. The findings indicated that compounds structurally similar to (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester exhibited varying degrees of receptor binding affinity and efficacy in preclinical models of depression.

Antimicrobial Activity Assessment

In vitro studies have shown that piperazine derivatives possess antimicrobial activity against several bacterial strains. For instance, derivatives with similar structural motifs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. Such findings highlight the potential of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester as an antimicrobial agent.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzyl group on piperazine | Exhibits analgesic properties |

| 1-(3-Chlorobenzyl)piperazine | Chlorobenzene substitution | Potential antipsychotic effects |

| 1-(Phenethyl)piperazine | Phenethyl group attached | Known for stimulant-like effects |

These compounds illustrate how variations in substituents can lead to different biological activities and therapeutic potentials. The unique combination of structural features in (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester may offer distinct advantages over these analogs in specific applications.

Comparison with Similar Compounds

Comparison with Stereoisomers and Structural Analogues

Stereoisomeric Variants

The stereochemistry of the piperazine ring significantly influences pharmacological activity and synthetic utility. Key stereoisomers include:

Key Observations :

Functional Analogues in Piperazine Carboxylate Esters

Substituent Variations

Key Observations :

Stability and Reactivity

- Thermal Stability : The (2R,5S) isomer (CAS: 431062-00-9) has a higher predicted boiling point (380.7°C) compared to other stereoisomers, suggesting superior thermal resilience .

- Acid Sensitivity : The tert-butyl carbamate group in all variants is acid-labile, enabling deprotection under mild conditions (e.g., HCl), as seen in Theravance’s synthesis of dihydrochloride salts .

Commercial Availability and Challenges

- Supply Constraints : Stereoisomers such as (2S,5S) and (2R,5R) variants face intermittent availability due to low demand and synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.